2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester involves multiple steps. The key steps include the reaction of 4-nitrophenol with phenylphosphonic dichloride to form 4-nitrophenoxyphenylphosphonic dichloride. This intermediate is then reacted with L-alanine and 2-ethylbutanol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester involves its role as a synthetic intermediate. It participates in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
- **N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine methyl ester
- **N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine ethyl ester
Uniqueness
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and reactivity. This makes it particularly suitable for certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
1354823-36-1 |
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Molecular Formula |
C21H27N2O7P |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m0/s1 |
InChI Key |
CSURKLFFMMBEFL-XEIJMDPGSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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